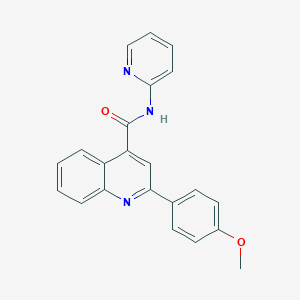
2-(4-methoxyphenyl)-N-(pyridin-2-yl)quinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methoxyphenyl)-N-(pyridin-2-yl)quinoline-4-carboxamide, also known as MPQC, is a chemical compound that belongs to the class of quinoline derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research.
Wirkmechanismus
The mechanism of action of 2-(4-methoxyphenyl)-N-(pyridin-2-yl)quinoline-4-carboxamide is not fully understood. However, it has been suggested that it may exert its anti-cancer activity by inhibiting the activity of certain enzymes involved in cancer cell proliferation and survival. 2-(4-methoxyphenyl)-N-(pyridin-2-yl)quinoline-4-carboxamide has also been shown to induce DNA damage and inhibit DNA repair, leading to cancer cell death.
Biochemische Und Physiologische Effekte
2-(4-methoxyphenyl)-N-(pyridin-2-yl)quinoline-4-carboxamide has been shown to exhibit potent anti-cancer activity in vitro and in vivo. It has also been shown to exhibit low toxicity in normal cells, making it a promising candidate for the development of novel cancer therapies. 2-(4-methoxyphenyl)-N-(pyridin-2-yl)quinoline-4-carboxamide has also been shown to exhibit anti-inflammatory and antioxidant activity, which may contribute to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-methoxyphenyl)-N-(pyridin-2-yl)quinoline-4-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize, and its purity and yield can be easily optimized. 2-(4-methoxyphenyl)-N-(pyridin-2-yl)quinoline-4-carboxamide is also stable under a wide range of conditions, making it suitable for long-term storage and use in experiments. However, 2-(4-methoxyphenyl)-N-(pyridin-2-yl)quinoline-4-carboxamide also has some limitations for lab experiments. It is relatively expensive compared to other compounds, and its mechanism of action is not fully understood, making it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-methoxyphenyl)-N-(pyridin-2-yl)quinoline-4-carboxamide. One potential direction is the development of novel cancer therapies based on the anti-cancer activity of 2-(4-methoxyphenyl)-N-(pyridin-2-yl)quinoline-4-carboxamide. Another potential direction is the study of the mechanism of action of 2-(4-methoxyphenyl)-N-(pyridin-2-yl)quinoline-4-carboxamide, which may lead to the identification of novel drug targets for cancer therapy. Additionally, the study of the anti-inflammatory and antioxidant activity of 2-(4-methoxyphenyl)-N-(pyridin-2-yl)quinoline-4-carboxamide may lead to the development of novel therapies for other diseases, such as autoimmune disorders and neurodegenerative diseases.
Synthesemethoden
The synthesis of 2-(4-methoxyphenyl)-N-(pyridin-2-yl)quinoline-4-carboxamide involves the reaction between 2-chloro-4-methoxyphenylamine and 2-pyridinecarboxaldehyde in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 2-aminobenzoic acid to yield 2-(4-methoxyphenyl)-N-(pyridin-2-yl)quinoline-4-carboxamide in high yield and purity. The synthesis method has been extensively optimized to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
2-(4-methoxyphenyl)-N-(pyridin-2-yl)quinoline-4-carboxamide has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to exhibit potent anti-cancer activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-(4-methoxyphenyl)-N-(pyridin-2-yl)quinoline-4-carboxamide has also been shown to inhibit cancer cell proliferation and induce cancer cell apoptosis, making it a promising candidate for the development of novel cancer therapies.
Eigenschaften
CAS-Nummer |
5696-56-0 |
|---|---|
Produktname |
2-(4-methoxyphenyl)-N-(pyridin-2-yl)quinoline-4-carboxamide |
Molekularformel |
C22H17N3O2 |
Molekulargewicht |
355.4 g/mol |
IUPAC-Name |
2-(4-methoxyphenyl)-N-pyridin-2-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C22H17N3O2/c1-27-16-11-9-15(10-12-16)20-14-18(17-6-2-3-7-19(17)24-20)22(26)25-21-8-4-5-13-23-21/h2-14H,1H3,(H,23,25,26) |
InChI-Schlüssel |
RWPSMNXLMPFSJD-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=N4 |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-ethenoxybutyl N-[4-[[4-(4-ethenoxybutoxycarbonylamino)phenyl]methyl]phenyl]carbamate](/img/structure/B185957.png)
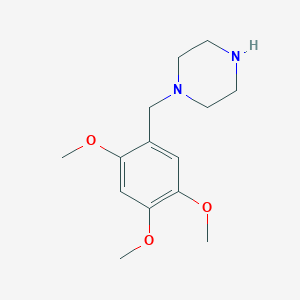

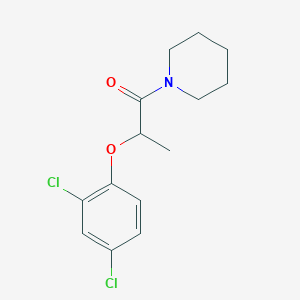
![3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde](/img/structure/B185963.png)
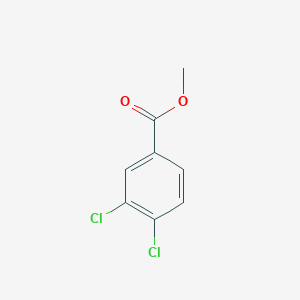
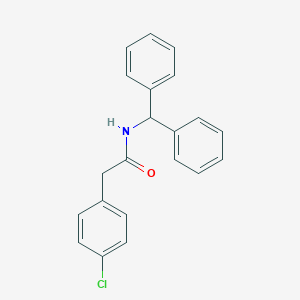
![11-(4-hydroxy-3-iodo-5-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B185970.png)
![(E)-6-(6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl)-2-methylhept-2-enoic acid](/img/structure/B185971.png)
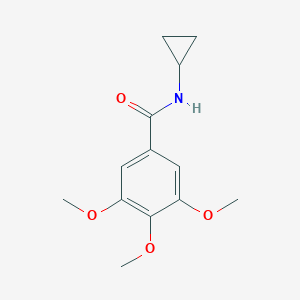
![(4Z)-4-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B185973.png)
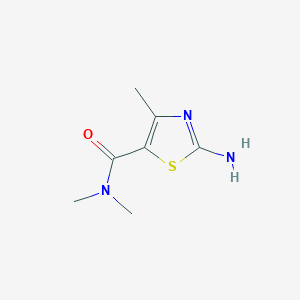
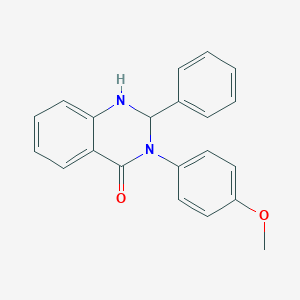
![5-Acetyl-6-(2,5-dimethoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B185980.png)